4-(furan-3-carbonyl)thiomorpholine
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Overview
Description
4-(furan-3-carbonyl)thiomorpholine is an organic compound that features a furan ring attached to a thiomorpholine moiety via a carbonyl group
Mechanism of Action
Target of Action
Furan-3-yl(thiomorpholino)methanone is a furan derivative, which are known to have a wide range of biological and pharmacological characteristics Furan derivatives have been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Furan derivatives have been reported to be involved in a variety of biological processes
Result of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics
Action Environment
The action of furan derivatives can be influenced by a variety of factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-carbonyl)thiomorpholine typically involves the reaction of furan-3-carboxylic acid with thiomorpholine in the presence of a coupling agent. One common method is to use a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiomorpholine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(furan-3-carbonyl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the thiomorpholine ring.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(furan-3-carbonyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-carbonyl)thiomorpholine
- 4-(furan-3-carbonyl)morpholine
- 4-(furan-3-carbonyl)piperidine
Uniqueness
4-(furan-3-carbonyl)thiomorpholine is unique due to the presence of both a furan ring and a thiomorpholine moiety. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications. The thiomorpholine ring, in particular, provides additional sites for functionalization compared to similar compounds .
Properties
IUPAC Name |
furan-3-yl(thiomorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(8-1-4-12-7-8)10-2-5-13-6-3-10/h1,4,7H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDPZECOMRYCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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